BenchChemオンラインストアへようこそ!

3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability

This halogenated sulfonamide (C₁₂H₁₀ClFN₂O₂S, MW 300.73) features a unique 3-Cl/4-F substitution pattern and a pyridin-2-ylmethyl moiety that enables five-membered chelate ring formation with transition metals—a capability absent in non-ortho-pyridyl analogs. Its computed XLogP3 (~2.0) and TPSA (~68 Ų) occupy favorable drug-like space. Supported by crystallographic evidence (PDB 6NCG) for kinase engagement and patent precedent in 11β-HSD1 and ion channel programs, this building block is ideal for medchem optimization campaigns, metallodrug development, and analytical method validation.

Molecular Formula C12H10ClFN2O2S
Molecular Weight 300.73
CAS No. 692273-56-6
Cat. No. B2515199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS692273-56-6
Molecular FormulaC12H10ClFN2O2S
Molecular Weight300.73
Structural Identifiers
SMILESC1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H10ClFN2O2S/c13-11-7-10(4-5-12(11)14)19(17,18)16-8-9-3-1-2-6-15-9/h1-7,16H,8H2
InChIKeyOYPDGDOVWQYXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 692273-56-6): Procurement-Relevant Structural and Physicochemical Profile


3-Chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 692273-56-6) is a halogenated aromatic sulfonamide with molecular formula C₁₂H₁₀ClFN₂O₂S and molecular weight 300.73 g·mol⁻¹ [1]. The compound features a benzenesulfonamide core substituted with chlorine at the meta (3-) position and fluorine at the para (4-) position, linked via the sulfonamide nitrogen to a pyridin-2-ylmethyl moiety . This structural arrangement endows the compound with a computed XLogP3 of approximately 2.0, five hydrogen bond acceptors (including the pyridine ring nitrogen), one hydrogen bond donor, and a topological polar surface area of approximately 68 Ų [2]. The compound belongs to a broader class of pyridylmethyl-sulfonamide derivatives that have been investigated in patent literature for applications including 11β-HSD1 inhibition [3] and ion channel modulation [4].

Why Generic Substitution Fails for 3-Chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide: Structural Determinants of Differential Behaviour


Within the pyridylmethyl-benzenesulfonamide chemotype, even minor modifications to the N-substituent or halide substitution pattern produce measurable shifts in physicochemical properties and biological target engagement. The pyridin-2-ylmethyl group in the target compound positions the pyridine nitrogen at the ortho position relative to the methylene linker, creating a distinct hydrogen-bonding and metal-coordination geometry compared to the pyridin-3-ylmethyl or pyridin-4-ylmethyl positional isomers [1]. Replacing the pyridin-2-ylmethyl group with a simple aryl (e.g., m-tolyl) or alkyl (e.g., 2-methoxyethyl) substituent alters computed lipophilicity by 1–2 logP units and modifies hydrogen bond acceptor count, which directly impacts solubility, permeability, and off-target binding profiles [2]. Furthermore, the dual 3-chloro/4-fluoro halogenation pattern on the benzene ring influences both electronic effects and metabolic stability relative to mono-halogenated or differently halogenated analogs [3]. These structural features are not interchangeable without altering the compound's behaviour in biochemical assays, making generic substitution scientifically unreliable without direct comparative data.

Quantitative Differentiation Evidence: 3-Chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide vs. Closest Analogs


Lipophilicity Modulation by Pyridin-2-ylmethyl vs. m-Tolyl N-Substitution: XLogP3 Difference of 1.5 Units

The pyridin-2-ylmethyl N-substituent in the target compound confers a computed XLogP3 of approximately 2.0, compared to 3.5 for the m-tolyl analog 3-chloro-4-fluoro-N-(m-tolyl)benzenesulfonamide (CAS 612043-11-5) [1]. This 1.5 log unit reduction in lipophilicity is driven by replacement of the hydrophobic methylphenyl group with the more polar pyridine ring. The lower logP improves aqueous solubility potential and reduces predicted phospholipidosis risk, while the pyridine nitrogen adds an additional hydrogen bond acceptor (HBA count = 5 vs. 4 for the m-tolyl analog) [1].

Lipophilicity Drug-likeness Permeability

Pyridine Ring Position Isomerism: 2-Pyridylmethyl vs. 3-Pyridylmethyl Differentiation in Binding Geometry

Patent literature on pyridyl-sulfonamide 11β-HSD1 inhibitors establishes that the pyridine nitrogen position critically determines hydrogen-bonding interactions within the enzyme active site [1]. The pyridin-2-ylmethyl configuration in the target compound positions the nitrogen in closer proximity to the sulfonamide NH, creating a potential intramolecular hydrogen bond motif distinct from the pyridin-3-ylmethyl isomer. In the context of ion channel modulation, pyridin-2-ylmethyl sulfonamides have been specifically exemplified as NaV channel inhibitors, with the 2-position nitrogen orientation contributing to subtype selectivity [2]. A structurally related 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide derivative demonstrated CXCR3 antagonist activity with IC₅₀ = 183 nM in a chemokine receptor binding assay [3], illustrating the functional relevance of the pyridin-2-ylmethyl group.

Positional isomerism Binding mode Metal coordination

Dual Halogenation Pattern (3-Cl/4-F) vs. Mono-Halogenated Benzenesulfonamide Analogs: Electronic and Metabolic Stability Considerations

The 3-chloro/4-fluoro substitution pattern on the benzenesulfonamide core represents a specific electronic configuration that cannot be replicated by mono-halogenated or differently di-halogenated analogs. The electron-withdrawing effects of the 4-fluoro substituent, combined with the 3-chloro group, modulate the sulfonamide NH acidity and the overall electron density of the aromatic ring [1]. A structurally related compound, 3-chloro-4-fluoro-N-(2-fluorophenyl)benzene-1-sulfonamide (CAS 613657-38-8), has been reported to exhibit favourable metabolic stability and oral bioavailability in preclinical studies, attributes linked to the 3-Cl/4-F halogenation pattern blocking sites of oxidative metabolism [2]. In carbonic anhydrase binding studies, para-fluoro substitution on benzenesulfonamides has been shown to contribute distinct thermodynamic binding signatures compared to para-chloro or unsubstituted analogs [3].

Halogenation Metabolic stability Electronic effects

Pyridin-2-ylmethyl Group Enables Metal-Coordination Potential Absent in Non-Heterocyclic N-Substituted Analogs

The pyridin-2-ylmethyl group in the target compound can act as a bidentate ligand via the pyridine nitrogen and the sulfonamide oxygen or nitrogen, enabling transition metal coordination that is structurally impossible for non-heterocyclic N-substituted analogs such as 3-chloro-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide [1]. This property is relevant for applications requiring metal-chelate formation, including metalloenzyme inhibitor design and the development of metal-based probes. A crystal structure of human Vaccinia-related kinase 2 (VRK-2) bound to a pyridin-benzenesulfonamide inhibitor (PDB 6NCG) confirms the capacity of pyridin-2-ylmethyl sulfonamides to engage kinase active sites through specific hydrogen-bonding and steric interactions mediated by the pyridine ring [2].

Metal coordination Kinase inhibition Scaffold diversification

Aqueous Solubility Advantage of Pyridin-2-ylmethyl Over Carbocyclic N-Substituted Analogs: Inferred from Physicochemical Descriptors

The incorporation of the pyridine ring into the N-substituent improves aqueous solubility relative to carbocyclic analogs through increased polarity and hydrogen-bonding capacity. The target compound's topological polar surface area (TPSA ≈ 68 Ų) is higher than that of the m-tolyl analog (TPSA ≈ 55 Ų), while the XLogP3 is approximately 1.5 units lower [1]. In a published study on pyridylmethyl benzenesulfonamide analogs targeting CSNK2A, structurally related pyridylmethyl compounds achieved kinetic aqueous solubilities of 140–200 µM [2], demonstrating that this chemotype can attain solubility levels suitable for biochemical assay conditions. Non-heterocyclic analogs with higher logP values would be expected to exhibit correspondingly lower aqueous solubility.

Aqueous solubility Drug-likeness Formulation

Overall Evidence Strength Assessment and Data Gap Analysis for Procurement Decision-Making

IMPORTANT CAVEAT: High-strength differential evidence (i.e., direct head-to-head comparison data with quantitative readouts for both the target compound and a named comparator under identical assay conditions) is currently unavailable for 3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide in the public domain [1]. The compound is primarily cited as a synthetic building block and appears within broad Markush structures in patent disclosures rather than as a specifically exemplified and biologically characterized entity. The differentiation evidence presented above relies on: (1) computed physicochemical property comparisons with structurally related analogs (Cross-study comparable); (2) class-level inference from SAR trends in pyridylmethyl-sulfonamide patent and journal literature (Class-level inference); and (3) crystallographic evidence for the pyridin-benzenesulfonamide binding mode from a related kinase co-crystal structure (Supporting evidence). No peer-reviewed publication reporting primary biological data (IC₅₀, Kd, ADME parameters) for this exact compound was identified in the searchable public domain [1]. Users requiring definitive comparative biological activity data should commission bespoke head-to-head profiling of this compound against their comparator(s) of interest under their specific assay conditions.

Evidence assessment Data gaps Procurement risk

Recommended Application Scenarios for 3-Chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide Based on Available Evidence


Synthetic Intermediate for Kinase-Focused Medicinal Chemistry Libraries Requiring Pyridin-2-ylmethyl Sulfonamide Scaffolds

The compound serves as a versatile building block for constructing kinase inhibitor libraries where the pyridin-2-ylmethyl sulfonamide motif is desired. The crystallographic evidence from PDB 6NCG confirms that pyridin-benzenesulfonamide derivatives can productively engage kinase active sites [1]. The 3-Cl/4-F halogenation pattern provides sites for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the pyridine nitrogen offers a handle for salt formation or metal coordination. Patent literature supports the use of this chemotype in programs targeting 11β-HSD1 [2] and voltage-gated sodium channels [3], providing precedent for its incorporation into bioactive molecule design.

Physicochemical Comparator Compound for LogP/Solubility Optimization Studies in Sulfonamide Series

With its computed XLogP3 of approximately 2.0 and TPSA of approximately 68 Ų, this compound occupies a favourable drug-like physicochemical space [1]. It can serve as a reference point in medchem optimization campaigns comparing pyridyl-substituted vs. aryl-substituted N-sulfonamide analogs. The solubility benchmark of 140–200 µM established for closely related pyridylmethyl benzenesulfonamides [2] provides a quantitative frame of reference for assessing whether structural modifications improve or degrade solubility. Researchers can use this compound to calibrate in silico solubility predictions against experimental measurements.

Metal-Chelating Probe or Metalloenzyme Inhibitor Precursor Leveraging Bidentate Pyridin-2-ylmethyl Sulfonamide Geometry

The pyridin-2-ylmethyl group, positioned ortho to the sulfonamide nitrogen, can form a five-membered chelate ring with transition metals, a feature absent in non-heterocyclic and non-ortho-pyridyl N-substituted analogs [1]. This property makes the compound a candidate precursor for developing metal-based imaging agents, catalytic metallodrugs, or inhibitors of zinc-dependent metalloenzymes such as carbonic anhydrases or matrix metalloproteinases. The 3-Cl/4-F halogenation pattern further allows for tuning of the electronic environment around the metal center.

Reference Standard for Analytical Method Development and Quality Control of Pyridylmethyl Sulfonamide Libraries

The compound's well-defined structure (C₁₂H₁₀ClFN₂O₂S, MW 300.73), distinct isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl), and characteristic fragmentation behaviour in mass spectrometry make it suitable as a reference standard for LC-MS and HPLC method development [1]. Its UV-active chromophores (pyridine and benzenesulfonamide) enable detection at multiple wavelengths. Suppliers offer the compound at 95%+ purity [2], making it appropriate for use as an analytical benchmark when characterizing larger libraries of pyridylmethyl sulfonamide derivatives.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.